molecular formula C16H23FN2O4S B4900522 2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide

2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide

Cat. No. B4900522
M. Wt: 358.4 g/mol
InChI Key: XFJDEAKMKACOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.

Mechanism of Action

2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide works by inhibiting the activity of several kinases that are involved in the development and progression of cancer. Specifically, it inhibits the activity of BTK, FLT3, and JAK3. By inhibiting these kinases, this compound is able to block the signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and suppress the activation of signaling pathways that promote the growth and survival of cancer cells. Additionally, this compound has been shown to have minimal effects on normal cells, suggesting that it may have a favorable safety profile.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide for lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. Additionally, it has a favorable safety profile and has been shown to have minimal effects on normal cells. However, one limitation of this compound is that it is still in the early stages of clinical development, and its efficacy and safety in humans is not yet fully understood.

Future Directions

There are several potential future directions for research on 2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide. One area of focus could be to further investigate its efficacy and safety in clinical trials. Additionally, research could be conducted to identify potential biomarkers that could be used to predict response to this compound treatment. Finally, research could be conducted to identify potential combination therapies that could enhance the efficacy of this compound in cancer treatment.

Synthesis Methods

The synthesis of 2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide involves several steps, including the reaction of 2-fluoro-5-nitrobenzoic acid with tert-butanol and sodium hydroxide to form the corresponding ester. This ester is then reacted with piperidine-1-sulfonyl chloride to form the sulfonyl chloride derivative. Finally, the sulfonyl chloride derivative is reacted with 2-amino-4,6-dimethylpyridine to form the desired product, this compound.

Scientific Research Applications

2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential use in cancer treatment. Specifically, it has been shown to inhibit the activity of several kinases that are involved in the development and progression of cancer, including BTK, FLT3, and JAK3. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors.

properties

IUPAC Name

2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-5-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O4S/c1-16(2,11-20)18-15(21)13-10-12(6-7-14(13)17)24(22,23)19-8-4-3-5-9-19/h6-7,10,20H,3-5,8-9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJDEAKMKACOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.